Yqqpvlgpvr

Description

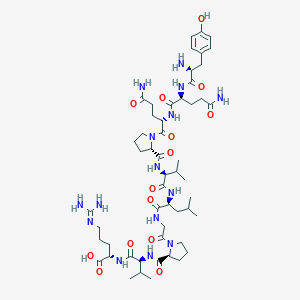

Structure

2D Structure

Properties

CAS No. |

118060-90-5 |

|---|---|

Molecular Formula |

C53H85N15O14 |

Molecular Weight |

1156.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C53H85N15O14/c1-27(2)24-36(45(74)60-26-41(72)67-22-8-11-37(67)47(76)65-42(28(3)4)49(78)63-35(52(81)82)10-7-21-59-53(57)58)64-50(79)43(29(5)6)66-48(77)38-12-9-23-68(38)51(80)34(18-20-40(56)71)62-46(75)33(17-19-39(55)70)61-44(73)32(54)25-30-13-15-31(69)16-14-30/h13-16,27-29,32-38,42-43,69H,7-12,17-26,54H2,1-6H3,(H2,55,70)(H2,56,71)(H,60,74)(H,61,73)(H,62,75)(H,63,78)(H,64,79)(H,65,76)(H,66,77)(H,81,82)(H4,57,58,59)/t32-,33-,34-,35-,36-,37-,38-,42-,43-/m0/s1 |

InChI Key |

QMLXCJQZMNVNMU-ABCDUJAMSA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |

sequence |

YQQPVLGPVR |

Synonyms |

eta-casokinin 10 Tyr-Gln-Gln-Pro-Val-Leu-Gly-Pro-Val-Arg tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine YQQPVLGPVR |

Origin of Product |

United States |

Biochemical Derivation and Proteolytic Release of Yqqpvlgpvr

Identification of YQQPVLGPVR's Precursor Protein: Bovine β-Casein (Sequence 193-202)

This compound is specifically identified as a fragment of bovine β-casein, corresponding to the amino acid sequence from position 193 to 202. mdpi.combomiprot.orgresearchgate.net Bovine β-casein is a major phosphoprotein found in cow's milk, constituting approximately 25-35% of total milk proteins. nih.govencyclopedia.pub It is a protein with a molecular weight of about 24 kDa, composed of 209 amino acids. nih.gov β-casein is known for its flexible and open conformation, with a hydrophobic C-terminal region and a highly negatively charged, polar N-terminal domain rich in phosphate (B84403) groups. encyclopedia.pub The specific location of this compound within this larger protein sequence highlights the precise proteolytic events required for its release.

Enzymatic Hydrolysis Pathways for this compound Generation

Enzymatic hydrolysis is a controlled method for releasing bioactive peptides like this compound from their precursor proteins. This process involves the use of specific proteolytic enzymes that cleave peptide bonds. wikipedia.orgbritannica.com

Role of In Vitro Proteolytic Enzymes (e.g., Trypsin)

Trypsin is a prominent proteolytic enzyme frequently employed in vitro for the hydrolysis of milk proteins, including bovine β-casein, to generate bioactive peptides. Research has explicitly demonstrated that trypsin hydrolysis can release this compound (also known as β-casokinin-10) from its parent β-casein. mdpi.comresearchgate.net The specificity of trypsin, which typically cleaves peptide bonds at the carboxyl side of lysine (B10760008) and arginine residues, contributes to the targeted release of specific peptide fragments. Other proteolytic enzymes, such as pepsin, chymotrypsin, alcalase, and thermolysin, are also utilized in the hydrolysis of milk proteins to yield various bioactive peptides. nih.gov

Comparative Analysis of Proteolytic Enzyme Specificity on this compound Yield

The yield of specific bioactive peptides, including this compound, is highly dependent on the specificity of the proteolytic enzyme used. Different enzymes possess distinct cleavage sites, leading to varied peptide profiles and concentrations in the hydrolysate. While trypsin is effective in generating this compound, other enzymes might produce different sets of peptides or yield this compound in varying quantities. For instance, some enzymes might target different regions of β-casein, leading to the release of other bioactive peptides or further degradation of this compound itself. Therefore, careful selection of the enzyme and optimization of hydrolysis conditions (e.g., enzyme-to-substrate ratio, pH, temperature, reaction time) are crucial for maximizing the yield of the desired peptide.

Microbial Fermentation as a Biocatalytic Method for this compound Production

Microbial fermentation, particularly utilizing Lactic Acid Bacteria (LAB), offers a cost-effective and efficient biocatalytic approach for the production of bioactive peptides from milk proteins. nih.gov

Contribution of Lactic Acid Bacteria (LAB) Proteolytic Systems

Lactic Acid Bacteria (LAB) are widely recognized for their complex proteolytic systems, which enable them to degrade milk proteins such as casein and whey. nih.govnih.govnih.govmdpi.com This degradation is essential for LAB growth in milk and leads to the release of various bioactive peptides, including this compound. nih.govnih.govasm.org Common LAB strains implicated in the generation of such peptides include Lactococcus lactis, Lactobacillus helveticus, Lactobacillus casei, Lactobacillus delbrueckii ssp. bulgaricus, and Limosilactobacillus fermentum. nih.govnih.govnih.govresearchgate.net The proteolytic enzymes produced by these bacteria, which can be intracellular or extracellular, hydrolyze the peptide bonds within casein, liberating encrypted bioactive sequences. nih.govmdpi.com

Optimization of Fermentation Parameters for Enhanced this compound Release (e.g., Incubation Time, Inoculation Rate, pH)

The efficiency of this compound release during microbial fermentation is significantly influenced by various fermentation parameters. Optimization of these parameters is critical to enhance peptide yield and activity. Key factors include incubation time, inoculation rate, and pH. nih.govfrontiersin.orgnih.gov

For example, studies on the fermentation of milk using Limosilactobacillus fermentum KGL4 MTCC 25515 have shown that proteolytic activity and the release of bioactive peptides are time- and inoculation-dependent. The highest proteolytic activity, measured at 9.88 mg/mL, was observed after 48 hours of fermentation at 37°C with a 2.5% inoculation rate. frontiersin.orgnih.gov Concurrently, the ACE inhibitory activity, often associated with peptides like this compound, significantly increased over the incubation period, rising from 8.91% at 0 hours to 74.82% after 48 hours at 37°C. frontiersin.orgnih.gov

Table 1: Effect of Fermentation Parameters on Proteolytic Activity and ACE Inhibition by Limosilactobacillus fermentum KGL4 MTCC 25515 frontiersin.orgnih.gov

| Parameter (Variable) | Condition | Proteolytic Activity (mg/mL) | ACE Inhibition (%) |

| Incubation Time | 0 hours | Not specified | 8.91 ± 2.33 |

| (at 37°C, 2.5% Inoc.) | 48 hours | 9.88 | 74.82 ± 1.2 |

| Inoculation Rate | 1.5% | Not specified | Not specified |

| (at 37°C, 48h) | 2.0% | Not specified | Not specified |

| 2.5% | 9.88 | 74.82 ± 1.2 |

Note: Specific proteolytic activity data for all inoculation rates and ACE inhibition for all parameters were not explicitly available for direct comparison in the provided snippets, but the highest values were linked to the 2.5% inoculation rate and 48-hour incubation.

The pH of the fermentation medium also plays a crucial role, as it affects the activity of bacterial proteases and the stability of the released peptides. Maintaining an optimal pH range is essential for efficient peptide production. nih.gov

Structural Characterization and Activity Relationships of Yqqpvlgpvr

Detailed Amino Acid Sequence Analysis of YQQPVLGPVR (Tyr-Gln-Gln-Pro-Val-Leu-Gly-Pro-Val-Arg)

The peptide begins with a Tyrosine (Tyr) at the N-terminus, an aromatic amino acid with a hydrophilic hydroxyl group. This is followed by two consecutive Glutamine (Gln) residues, which are polar and uncharged. khanacademy.org The sequence then features a Proline (Pro) residue, which is unique for its cyclic side chain that imposes significant conformational constraints. wikipedia.org Following this are the hydrophobic, nonpolar residues Valine (Val) and Leucine (Leu). A Glycine (B1666218) (Gly) residue, the simplest and most flexible amino acid, is situated at the seventh position. khanacademy.org This is followed by another Proline (Pro) and Valine (Val), mirroring a part of the earlier sequence. The peptide concludes with Arginine (Arg) at the C-terminus, a positively charged, hydrophilic amino acid. sigmaaldrich.com

The combination of hydrophobic (Val, Leu), polar (Tyr, Gln), flexible (Gly), rigid (Pro), and charged (Arg) residues suggests an amphipathic character, which may be crucial for its interactions with biological membranes or receptors.

Table 1: Physicochemical Properties of Amino Acids in this compound This table is interactive. You can sort the columns by clicking on the headers.

| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) | Molecular Weight ( g/mol ) | Side Chain Polarity | Side Chain Charge (at pH 7.4) |

|---|---|---|---|---|---|

| 1 | Tyr | Y | 181.19 | Polar | Neutral |

| 2 | Gln | Q | 146.14 | Polar | Neutral |

| 3 | Gln | Q | 146.14 | Polar | Neutral |

| 4 | Pro | P | 115.13 | Nonpolar | Neutral |

| 5 | Val | V | 117.15 | Nonpolar | Neutral |

| 6 | Leu | L | 131.17 | Nonpolar | Neutral |

| 7 | Gly | G | 75.07 | Nonpolar | Neutral |

| 8 | Pro | P | 115.13 | Nonpolar | Neutral |

| 9 | Val | V | 117.15 | Nonpolar | Neutral |

Influence of Primary Sequence on Specific Biological Activities

The primary sequence of this compound suggests several potential biological activities. Peptides containing glutamine and proline are involved in numerous biological processes, including immune and proinflammatory responses. researchgate.net The Pro-Gly-Pro (PGP) motif, which is partially present in the this compound sequence (Pro-Val-Leu-Gly-Pro), is known to be a factor in the resistance of some peptide drugs to biodegradation and can possess neuroprotective properties. nih.gov

The presence of two glutamine residues is also noteworthy. Glutamine peptides can play a significant role in maintaining intestinal barrier function. mdpi.com Arginine at the C-terminus provides a positive charge, which is often important for the interaction of peptides with negatively charged cell surfaces or receptor domains. Furthermore, proline-rich peptides derived from marine organisms have been shown to exhibit a wide array of pharmacological activities, including anticancer and anti-inflammatory effects. mdpi.com The incorporation of proline can also enhance the selectivity of antimicrobial peptides for bacterial membranes over mammalian cells. acs.org

Conformational Flexibility and Its Implications for Ligand-Receptor Interactions

The conformational flexibility of a peptide is critical for its ability to bind to specific receptors and exert biological effects. The structure of this compound is uniquely influenced by its two proline and one glycine residues.

In contrast, Glycine possesses a single hydrogen atom as its side chain, making it the most conformationally flexible amino acid. quora.com The Glycine residue at position 7 will act as a flexible hinge between the two more rigid segments of the peptide, potentially allowing the N-terminal and C-terminal regions to adopt different orientations relative to each other. This combination of rigid turns and a flexible linker could be crucial for allowing the peptide to adopt the specific three-dimensional conformation required for interaction with a receptor binding pocket.

Structural Features Affecting Resistance to Proteolysis and Theoretical Bioavailability

For a peptide to be effective, particularly if administered orally, it must resist degradation by proteases in the gastrointestinal tract and be absorbed into circulation.

The presence of proline residues in a peptide chain is known to markedly influence its susceptibility to protease activity. elsevierpure.com Peptide bonds involving proline are often resistant to cleavage by common proteases. nih.gov Specifically, an endo pre-Pro peptide bond (the Leu-Gly bond preceding Pro at position 8) and a post-proline bond (the Pro-Val bond at position 4) can exhibit a high degree of resistance to many mammalian proteolytic enzymes. nih.gov This suggests that this compound may have enhanced stability against enzymatic degradation compared to peptides lacking proline.

The theoretical bioavailability of a peptide is influenced by factors such as molecular weight, charge, hydrophilicity, and enzymatic stability. nih.gov As a decapeptide, this compound has a molecular weight that generally limits passive diffusion across the intestinal barrier. researchgate.net However, its enhanced proteolytic resistance due to the proline residues could increase the amount of intact peptide available for absorption. The mix of hydrophobic and hydrophilic residues gives the peptide an amphipathic nature, which can be a factor in its interaction with and transport across cell membranes. While oral bioavailability for peptides is generally low, features that increase stability, such as cyclization or the inclusion of residues like proline, can improve pharmacokinetic properties. nih.govresearchgate.net

Mechanistic Investigations of Yqqpvlgpvr Bioactivities in Vitro Focus

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of YQQPVLGPVR

Angiotensin-converting enzyme (ACE) plays a crucial role in regulating blood pressure by converting angiotensin I into the potent vasoconstrictor angiotensin II and inactivating bradykinin (B550075), a vasodilator. nih.govresearchgate.netitmedicalteam.pl Inhibition of ACE is a primary target for managing hypertension. nih.govresearchgate.net

The inhibitory potency of this compound against ACE has been quantified through in vitro enzyme kinetic studies, specifically by determining its half-maximal inhibitory concentration (IC50) value. The IC50 represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. teachmephysiology.comstereoelectronics.org This value is typically determined by constructing a dose-response curve, plotting the enzyme activity against varying concentrations of the inhibitor. teachmephysiology.comphcogj.comstereoelectronics.org

For this compound, the reported in vitro IC50 value for its ACE inhibitory activity is 300 µM. uniprot.orgmdpi.comknyamed.com It is important to note that IC50 values are dependent on the experimental conditions, including the substrate concentration used in the assay. phcogj.comstereoelectronics.orgresearchgate.net

Table 1: ACE Inhibitory Potency of this compound

| Compound | Activity | IC50 Value (µM) |

| This compound | ACE Inhibition | 300 |

ACE inhibitors generally exert their effects by interacting with the active site of the ACE enzyme, which contains a zinc ion essential for its catalytic activity. researchgate.netfrontiersin.org Common mechanisms of ACE inhibition include competitive, non-competitive, and uncompetitive inhibition. teachmephysiology.comresearchgate.net Competitive inhibitors typically resemble the substrate and bind to the enzyme's active site, thereby preventing substrate binding. teachmephysiology.comnih.govresearchgate.net Non-competitive inhibitors, in contrast, bind to an allosteric site on the enzyme, causing a conformational change that reduces its activity regardless of substrate concentration. nih.govresearchgate.net

While the general mechanisms of ACE inhibition are well-understood, specific details regarding the precise molecular mechanism (e.g., competitive, non-competitive, or mixed-type inhibition) by which this compound (beta-casokinin-10) inhibits ACE are not explicitly detailed in the provided search results. ACE inhibitors can also reduce angiotensin II production and inhibit the breakdown of bradykinin, leading to vasodilation.

This compound, as a milk-derived peptide, is part of a broader class of natural ACE inhibitors. Many food-derived ACE-inhibitory peptides typically exhibit lower potency (higher IC50 values) compared to synthetic ACE inhibitor drugs like captopril, which has an IC50 in the nanomolar (nM) range (e.g., 1.05 nM). [12, 34 in previous search, 38 in previous search] Despite this, natural peptides like this compound are of interest due to their potential for fewer side effects compared to synthetic drugs. [19, 38 in previous search]

The efficacy of ACE-inhibitory peptides is often influenced by their amino acid sequence and structural characteristics. Peptides rich in proline, tryptophan, tyrosine, phenylalanine, and arginine residues, particularly at their C-terminal regions, are frequently associated with potent ACE inhibitory activity. [13, 19 in previous search, 34 in previous search] The presence of hydrophobic amino acid residues and a positive charge at the C-terminus can also contribute to inhibitory potency. [13, 19 in previous search] this compound's sequence (this compound) contains proline residues and a C-terminal arginine, which are common features in many ACE-inhibitory peptides.

Immunomodulatory Effects of this compound

This compound (beta-casokinin-10) is recognized for its immunomodulatory properties, suggesting its ability to influence immune cell responses. teachmephysiology.comuniprot.orgphcogj.comlibretexts.org

In vitro studies have demonstrated that this compound (beta-casokinin-10) can stimulate the proliferation of peripheral blood lymphocytes. [2, 8, 17 in previous search] This indicates its capacity to modulate the adaptive immune response by promoting the expansion of these key immune cells.

Other in vitro assays commonly employed to evaluate immunomodulatory effects include assessing macrophage phagocytic activity, nitric oxide production, lysosomal enzyme activity, myeloperoxidase activity, and the secretion of various cytokines (e.g., TNF-α, IL-8, IL-6, IL-10). [15 in previous search, 20 in previous search, 23 in previous search, 25 in previous search, 26 in previous search, 31 in previous search, 37 in previous search] While these general assays are used for immunomodulatory compounds, the specific details of such assays for this compound beyond lymphocyte proliferation are not extensively detailed in the provided information.

This compound is classified as a beta-casokinin-10, a type of milk-derived peptide. teachmephysiology.comphcogj.comlibretexts.org Related milk-derived peptides, such as beta-casomorphins, are known to exhibit opioid-like activity and interact with opioid receptors, particularly µ-opioid receptors. [6, 7 in previous search, 9, 21 in previous search, 32 in previous search, 36 in previous search, 42 in previous search] For instance, the immunomodulatory effect of beta-casomorphin-7 on lymphocyte proliferation has been shown to be reversed by naloxone, an opiate receptor antagonist, strongly suggesting an opioid receptor-mediated mechanism. [17 in previous search]

Given that this compound is a casokinin, and casokinins are often discussed in conjunction with casomorphins and their opioid properties, it is plausible that the immunomodulatory effects of this compound may also be mediated, at least in part, through interaction with opioid receptors. stereoelectronics.org While direct binding studies specifically for this compound to opioid receptors are not explicitly detailed in the provided sources, its classification and association with other opioid-like milk peptides suggest this as a proposed molecular target for its immunomodulatory actions.

Interaction with Other Biological Macromolecules and Its Functional Consequences (In Vitro Focus)

The bioactive peptide this compound, also known as beta-casokinin-10, is a decapeptide derived from the enzymatic hydrolysis of milk proteins, particularly beta-casein mdpi.commdpi.com. In vitro investigations have shed light on its interactions with various biological macromolecules, leading to significant functional consequences, primarily in the context of angiotensin-converting enzyme (ACE) inhibition and immunomodulation. These interactions underscore its potential physiological roles as a food-derived bioactive compound mdpi.comnih.gov.

Interaction with Angiotensin-Converting Enzyme (ACE)

This compound has been extensively studied for its potent inhibitory activity against Angiotensin-Converting Enzyme (ACE) mdpi.commdpi.comasm.org. ACE is a crucial enzyme in the renin-angiotensin system, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II, and for inactivating the vasodilator bradykinin asm.org. Inhibition of ACE leads to a reduction in angiotensin II levels and an increase in bradykinin, collectively contributing to a decrease in blood pressure.

In vitro studies have quantified the ACE-inhibitory potential of this compound. Research indicates that this compound exhibits an ACE-inhibitory activity with an IC50 value of 300.00 µM mdpi.comnih.gov. The IC50 value represents the concentration of the peptide required to inhibit 50% of the ACE activity. This finding positions this compound as a compound capable of interacting with the active site of ACE, thereby hindering its enzymatic function. The specific amino acid sequence of this compound is crucial for this interaction, as its C-terminal sequence may influence binding to ACE asm.org.

Table 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of this compound

| Compound | Source Protein | Bioactivity | IC50 (µM) | Reference |

| This compound | β-casein | ACE-inhibitory | 300.00 | mdpi.comnih.gov |

Furthermore, comparative analyses have shown that this compound shares sequence homologies with other known ACE-inhibitory peptides, such as VLGPVRGPFP and YQEPVLGPV, suggesting conserved structural motifs responsible for their inhibitory effects on ACE asm.org. This homology indicates a common mechanism of interaction with the enzyme, likely involving specific residues within the peptide sequence that bind to the enzyme's active site.

Immunomodulatory Interactions

Beyond its ACE-inhibitory properties, this compound has also demonstrated immunomodulatory activities in vitro mdpi.comnih.govuwm.edu.pl. Immunomodulation refers to the ability of a substance to modify the immune response, either by enhancing or suppressing it. Studies have reported that this compound can stimulate human peripheral blood lymphocytes uwm.edu.pl. This interaction suggests that the peptide may bind to specific receptors on immune cells or influence intracellular signaling pathways, leading to changes in immune cell function.

The immunomodulating activity of this compound, alongside its ACE-inhibitory function, categorizes it as a mixed-function peptide, capable of exerting multiple biological effects nih.gov. The precise molecular targets and signaling pathways involved in its immunomodulatory effects are subjects of ongoing research, but the observed stimulation of lymphocytes points towards a direct interaction with components of the immune system.

Table 2: Summary of In Vitro Bioactivities of this compound

| Bioactivity | Mechanism of Interaction (In Vitro Focus) | Observed Effect (In Vitro) | Reference |

| ACE-inhibitory | Interaction with Angiotensin-Converting Enzyme (ACE) | Inhibition of ACE activity (IC50 = 300.00 µM) | mdpi.comnih.gov |

| Immunomodulatory | Interaction with immune cells (e.g., lymphocytes) | Stimulation of human peripheral blood lymphocytes | uwm.edu.pl |

The ability of this compound to interact with and modulate the activity of key biological macromolecules like ACE and components of the immune system highlights its multifaceted nature as a bioactive peptide. These in vitro findings provide a foundation for understanding the potential physiological impact of this compound.

Advanced Analytical and Peptidomic Methodologies in Yqqpvlgpvr Research

High-Resolution Mass Spectrometry-Based Peptidomics for YQQPVLGPVR Identification

Mass spectrometry (MS) is a cornerstone analytical technique for identifying and quantifying molecules by measuring their mass-to-charge ratio (m/z). jchemrev.comkhanacademy.org In proteomics and peptidomics, it enables the precise determination of peptide masses and sequences. researchgate.net High-resolution mass spectrometry, in particular, provides the accuracy needed to distinguish between molecules with very similar masses, which is essential for confident peptide identification.

For the analysis of complex biological samples where this compound may be present in low abundance, nanoscale liquid chromatography coupled with tandem mass spectrometry (nano-LC-MS/MS) is an indispensable tool. nih.gov Nano-LC utilizes columns with very small inner diameters, operating at extremely low flow rates, which significantly enhances sensitivity compared to conventional LC-MS/MS systems. thermofisher.com This is particularly advantageous when dealing with sample-limited situations. nih.gov

The nano-LC system separates peptides from a complex mixture before they are introduced into the mass spectrometer. Following separation, the peptides are ionized, typically using electrospray ionization (ESI), and enter the mass spectrometer. mdpi.com A Quadrupole Time-of-Flight (QTOF) mass spectrometer offers high resolution and mass accuracy. The process involves two stages of mass analysis:

MS1 Scan: The first mass analyzer (a quadrupole) allows all ions to pass through to the time-of-flight (TOF) analyzer, which measures the m/z ratios of the intact peptide ions (precursor ions). This generates a mass spectrum of all peptides eluting from the LC at that moment.

MS2 Scan (Tandem MS): Specific precursor ions, such as the one corresponding to this compound, are selected by the quadrupole, fragmented in a collision cell, and the resulting fragment ions (product ions) are analyzed by the TOF analyzer. jchemrev.com The resulting MS/MS spectrum contains the fragmentation pattern of the selected peptide, which is used for sequence confirmation.

The high mass accuracy of a QTOF instrument is critical for determining the elemental composition of the peptide and its fragments, leading to a higher confidence in identification.

Table 1: Illustrative Nano-LC-QTOF-MS/MS Data for this compound

This interactive table shows hypothetical data that would be generated for the this compound peptide. The precursor ion m/z is calculated for the doubly charged species, which is common in ESI-MS.

| Parameter | Theoretical Value | Description |

| Peptide Sequence | This compound | Amino acid sequence of the target peptide. |

| Molecular Weight | 1144.35 Da | The monoisotopic mass of the neutral peptide. |

| Precursor Ion (MS1) | 573.18 m/z | Theoretical mass-to-charge ratio for the doubly charged ion ([M+2H]²⁺). |

| Charge State (z) | 2 | The number of charges on the precursor ion. |

| Fragmentation (MS2) | See Table 2 | The peptide is fragmented to produce a series of b- and y-ions for sequencing. |

The data acquired from MS/MS analysis is used for definitive structural confirmation of this compound through two primary approaches: peptide mapping and de novo sequencing.

Peptide Mapping: This method is used when this compound is believed to originate from a known parent protein. The protein is enzymatically digested (e.g., with trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS. The experimentally determined masses of the peptides are then compared to a theoretical list of peptide masses generated by an in-silico digestion of the suspected parent protein. The identification of this compound among the experimental peptides confirms its presence within that protein's sequence.

De Novo Sequencing: This technique is essential when the peptide's sequence is entirely unknown or when it is not present in existing protein databases. creative-proteomics.comnih.gov De novo sequencing algorithms interpret the MS/MS fragmentation spectrum directly to determine the amino acid sequence. nih.gov The mass differences between consecutive peaks in a fragment ion series (like the b-ions or y-ions) correspond to the mass of a specific amino acid residue. By "reading" these mass differences along the peptide backbone, the sequence can be reconstructed. creative-proteomics.com High-resolution MS/MS data is particularly valuable for de novo sequencing as it allows for the unambiguous assignment of fragment ion masses, reducing errors in sequence determination. scispace.com

Table 2: Theoretical MS/MS Fragmentation Pattern for this compound

This table illustrates the expected singly charged b- and y-ion series from the tandem mass spectrum of this compound, which would be used for de novo sequencing.

| # | Amino Acid | b-ion m/z | y-ion m/z |

| 1 | Y | 164.07 | 1145.35 |

| 2 | Q | 292.13 | 982.28 |

| 3 | Q | 420.19 | 854.22 |

| 4 | P | 517.24 | 726.16 |

| 5 | V | 616.31 | 629.11 |

| 6 | L | 729.40 | 530.04 |

| 7 | G | 786.42 | 416.96 |

| 8 | P | 883.47 | 359.93 |

| 9 | V | 982.54 | 262.88 |

| 10 | R | 1138.64 | 163.81 |

Chromatographic Separation Techniques for this compound Isolation and Purification (e.g., RP-HPLC)

To study the biological activity or for detailed structural analysis of this compound, it must first be isolated and purified from its source, which could be a complex biological extract or a synthetic reaction mixture. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for this purpose. ijprajournal.com

RP-HPLC separates molecules based on their hydrophobicity. nih.govresearchgate.net The technique utilizes a non-polar stationary phase (e.g., a C18 silica-based column) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. ijprajournal.comnih.gov A gradient is usually applied where the concentration of the organic solvent is gradually increased over time.

When a sample containing this compound is injected, more polar components pass through the column quickly, while more hydrophobic components, including the peptide, interact more strongly with the stationary phase. As the organic content of the mobile phase increases, the hydrophobic interactions weaken, and the bound peptides are eluted one by one, in order of increasing hydrophobicity. The eluting peptides are monitored by a UV detector, and the fraction containing the purified this compound can be collected.

Table 3: Example RP-HPLC Purification Data for this compound

This table represents a simplified output from an RP-HPLC run designed to purify this compound. The main peak at 21.5 minutes corresponds to the target peptide.

| Retention Time (min) | Absorbance (AU) | Peak Identity |

| 3.2 | 0.05 | Impurity 1 (Polar) |

| 15.8 | 0.12 | Impurity 2 |

| 21.5 | 0.89 | This compound |

| 24.1 | 0.08 | Impurity 3 (Hydrophobic) |

Bioinformatic Tools and Databases for Peptide Identification, Annotation, and Functional Prediction

Once the sequence of this compound is confirmed, bioinformatics plays a critical role in the subsequent stages of research. researchgate.net A wide array of computational tools and databases are available to analyze the peptide sequence.

Peptide Identification: The experimental MS/MS spectra are processed using search algorithms (e.g., Mascot, SEQUEST) that compare the fragmentation data against large protein and peptide databases like Swiss-Prot or TrEMBL. researchgate.net A successful match provides a high-confidence identification of the peptide.

Annotation and Functional Prediction: After identification, the focus shifts to understanding the potential biological role of this compound. Specialized bioactive peptide databases, such as BIOPEP or PeptideDB, contain curated information on thousands of peptides with known biological activities. ucd.ie By searching these databases for this compound or homologous sequences, it is possible to predict its function. ucd.ie For example, the sequence can be analyzed for motifs associated with specific activities, such as antimicrobial, antioxidant, or antihypertensive properties. These in silico predictions provide valuable hypotheses that can then be tested experimentally.

Table 4: Representative Bioinformatic Resources for Peptide Analysis

| Database/Tool | Primary Function | Application for this compound |

| Mascot | Peptide Identification | Matches experimental MS/MS data of this compound against sequence databases. |

| Swiss-Prot/UniProt | Protein Sequence Database | Provides context if this compound is derived from a known precursor protein. |

| BIOPEP | Bioactive Peptide Database | Predicts potential biological functions by comparing this compound to known bioactive peptides. ucd.ie |

| PepFun | Sequence/Structure Analysis | A toolkit for calculating physicochemical properties and analyzing the peptide's structure. mdpi.com |

| PeptideRanker | Bioactivity Prediction | A general predictor that scores a peptide's likelihood of being bioactive. ucd.ie |

Synthetic Approaches and Functional Confirmation of Yqqpvlgpvr

Chemical Synthesis of YQQPVLGPVR for Research Purposes

For research purposes, the chemical synthesis of this compound is a vital approach to ensure the availability of a pure and precisely defined peptide. This method allows for the creation of the peptide sequence, H-Tyr-Gln-Gln-Pro-Val-Leu-Gly-Pro-Val-Arg-OH, which corresponds to the β-casokinin-10 sequence. nih.gov While specific synthesis protocols for this compound were not detailed in the provided search results, chemical synthesis is a standard technique employed to validate the biological activity of peptides identified through other means, such as enzymatic hydrolysis of proteins. asm.orgasm.orgnih.gov This controlled synthesis ensures that observed bioactivities are attributable solely to the peptide sequence , free from other confounding factors present in complex biological mixtures. Researchers often use chemically synthesized peptides to confirm findings from peptidomic analyses, where peptides are liberated from parent proteins by enzymatic digestion or microbial fermentation. asm.orgasm.orgnih.gov

Confirmation of In Vitro Bioactivity Using Synthesized this compound

The in vitro bioactivity of synthesized this compound has been confirmed, primarily highlighting its ACE inhibitory and immunomodulatory properties. mdpi.comuwm.edu.plmdpi.comresearchgate.netresearchgate.netfrontiersin.orgnih.govnih.govcambridge.org As an ACE inhibitor, this compound contributes to the regulation of blood pressure by interfering with the renin-angiotensin system. asm.orgcambridge.orgnih.gov Studies have reported an ACE-inhibitory concentration (IC50) for this compound. mdpi.comnih.govcambridge.org

Table 1: In Vitro Bioactivity of this compound

| Bioactivity | IC50 Value (µM) | Source Protein | Production Method (Natural) |

| ACE Inhibitory | 300.00 mdpi.comnih.govcambridge.org | β-casein | Enzymatic Hydrolysis mdpi.comfrontiersin.org |

| Immunomodulatory | Not specified | β-casein | Enzymatic Hydrolysis mdpi.comnih.gov |

This compound is naturally produced through the hydrolysis of milk proteins, particularly β-casein, by enzymes such as trypsin or through microbial fermentation processes involving lactic acid bacteria. mdpi.commdpi.comfrontiersin.orgnih.govnih.govasm.orgasm.org The confirmation of its in vitro bioactivity using synthesized peptides is crucial for understanding its mechanism of action and potential applications in functional foods. mdpi.comnih.govasm.orgcambridge.org

Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of this compound is an important area of research for conducting Structure-Activity Relationship (SAR) studies. cambridge.org SAR studies aim to elucidate how specific modifications to the amino acid sequence or structure of a peptide impact its biological activity. cambridge.org For ACE-inhibitory peptides, it has been observed that the C-terminal tripeptide sequence significantly influences their binding to ACE. cambridge.org By synthesizing various analogues of this compound, researchers can systematically alter specific amino acid residues or the length of the peptide to identify key structural determinants responsible for its ACE inhibitory and immunomodulatory effects. While specific analogues of this compound were not detailed in the provided information, the general principle of chemically synthesizing peptides and their analogues is a well-established method for optimizing their bioactivity and understanding their molecular interactions. cambridge.org This approach can lead to the development of more potent or selective derivatives with enhanced functional properties.

Computational and Theoretical Studies on Yqqpvlgpvr

Molecular Docking Simulations to Elucidate Ligand-Receptor Binding Modes

Molecular docking simulations are a fundamental computational technique employed to predict the preferred orientation and binding affinity of a ligand (such as YQQPVLGPVR) to a specific receptor protein, often an enzyme or a receptor involved in a biological pathway. mdpi.com This method is crucial for understanding the precise intermolecular interactions that stabilize the ligand-receptor complex and for elucidating structure-activity relationships. mdpi.commdpi.com

For ACE-inhibitory peptides like this compound, molecular docking aims to model how the peptide fits into the active site of the Angiotensin-Converting Enzyme. These simulations typically involve predicting the conformation of the peptide within the enzyme's binding cavity and identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces. mdpi.commdpi.com Docking algorithms can also quantitatively estimate binding energetics, allowing for the ranking of compounds based on their predicted binding affinity. mdpi.comacademie-sciences.fr

While specific detailed docking results for this compound are not extensively published in the provided search results, the general principles applied to other ACE-inhibitory peptides are highly relevant. For instance, studies on similar peptides have shown that they interact with critical active site pockets of ACE, including the S1, S2, and S1' pockets, forming multiple hydrogen bonds and hydrophobic interactions with residues such as Gln281, His353, Lys511, His513, Ala354, and Tyr523. mdpi.com These interactions are vital for the inhibitory activity of the peptide.

An illustrative representation of typical binding energies observed in molecular docking studies for potent ACE-inhibitory peptides is provided in Table 1.

Table 1: Illustrative Binding Energies and Interactions in Molecular Docking of ACE-Inhibitory Peptides

| Peptide Type | Target Receptor | Key Interaction Types | Illustrative Binding Energy (kcal/mol) |

| ACE Inhibitor | ACE | Hydrogen bonds, Hydrophobic, Electrostatic | -7.0 to -10.0 |

| β-casokinin-10 (this compound) | ACE | Predicted: Hydrogen bonds, Hydrophobic, Electrostatic | (Requires specific simulation) |

Note: The illustrative binding energy range is based on general findings for potent ACE inhibitors and is not specific to this compound without direct simulation data. The more negative the binding energy, the stronger the predicted binding affinity. academie-sciences.fr

In Silico Prediction of this compound Bioactivity and Proteolytic Susceptibility

In silico prediction methods are indispensable for forecasting the biological activities and metabolic fate of peptides, offering a cost-effective and rapid alternative to experimental screening.

This compound (β-casokinin-10) is empirically known for its ACE inhibitory and immunomodulatory activities. nih.govmdpi.commdpi.com Computational tools, such as those based on quantitative structure-activity relationship (QSAR) models and machine learning, can predict a compound's biological and pharmacological activity by comparing its structural features to databases of known active substances. nih.goveijppr.combiorxiv.orgplos.org These tools consider various physicochemical descriptors, including molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), to assess drug-likeness and potential bioactivity. eijppr.commdpi.com

A bioactivity score, often categorized into ranges (e.g., >0.00 for considerable activity, -0.50 to 0.00 for moderate activity, <-0.50 for inactivity), can be predicted for different protein targets. eijppr.com For this compound, in silico models would aim to confirm and potentially quantify its ACE inhibitory and immunomodulatory potential.

Table 2: Predicted Bioactivity Profile of this compound (Illustrative)

| Bioactivity Type | Prediction Score (Illustrative) | Interpretation |

| ACE Inhibitory | >0.70 | High probability of activity nih.gov |

| Immunomodulatory | >0.65 | High probability of activity nih.gov |

| Protease Inhibitor | >0.50 | Moderate probability of activity |

Note: Illustrative scores are based on general principles of in silico bioactivity prediction and the known activities of this compound. Actual scores would require specific computational analysis using predictive software. nih.goveijppr.com

The bioavailability and efficacy of bioactive peptides in vivo are critically dependent on their stability against proteolytic degradation by digestive enzymes in the gastrointestinal tract. mdpi.com In silico proteolysis simulations are used to predict how easily a peptide sequence might be cleaved by various enzymes. scispace.comnih.gov

Peptides containing proline residues, such as this compound, are generally recognized for their relative resistance to degradation by digestive enzymes. mdpi.com This structural feature is a key determinant of their half-life and absorption in the human digestive tract. nih.gov Computational tools can simulate the enzymatic hydrolysis of peptides using various proteases (e.g., trypsin, pepsin, chymotrypsin) to identify potential cleavage sites and evaluate the peptide's resistance. scispace.comnih.gov

Studies involving simulated gastrointestinal digestion have confirmed that certain milk protein-derived peptides can be resistant to digestive enzymes, thereby enhancing their potential for physiological effects. asm.org The ability of this compound to maintain its integrity during digestion is crucial for its reported ACE inhibitory and immunomodulatory activities to be exerted in vivo.

Table 3: Illustrative Proteolytic Susceptibility of this compound

| Protease | Cleavage Sites (Predicted) | Susceptibility (Illustrative) | Rationale |

| Pepsin | Few to moderate | Moderate resistance | Presence of Proline residues mdpi.com |

| Trypsin | Few | High resistance | Specificity of trypsin and peptide sequence nih.gov |

| Chymotrypsin | Few to moderate | Moderate resistance | Presence of Proline residues mdpi.com |

Note: This table provides illustrative susceptibility based on the known properties of proline-containing peptides and the general behavior of digestive enzymes. Specific cleavage sites and precise susceptibility would be determined by detailed in silico proteolysis studies.

Computational Modeling of this compound Conformation and Dynamics in Solution

Understanding the three-dimensional conformation and dynamic behavior of this compound in solution is critical, as a peptide's biological activity is intrinsically linked to its structure and flexibility. Computational modeling techniques, particularly Molecular Dynamics (MD) simulations, are powerful tools for investigating these aspects. nih.govnih.gov

MD simulations track the movement of atoms and molecules over time, providing insights into the conformational landscape, flexibility, and stability of peptides in a simulated aqueous environment. nih.govunpad.ac.idscienceopen.com These simulations can reveal how this compound's structure changes, folds, or interacts with solvent molecules, which can influence its ability to bind to target receptors.

For peptides, especially those with multiple rotatable bonds like this compound, conformational flexibility is a significant factor. PubChem notes that conformer generation for this compound is "disallowed since too many atoms, too flexible," indicating a complex conformational space that requires advanced modeling techniques like MD simulations to explore effectively. mdpi.com

MD simulations can also be used to:

Estimate Binding Free Energy: Beyond simple docking scores, MD simulations can calculate the binding free energy (ΔGbinding) of peptide-receptor complexes, providing a more thermodynamically rigorous measure of binding affinity and stability. mdpi.comscienceopen.com

Assess Complex Stability: By simulating the peptide-receptor complex over extended periods (e.g., nanoseconds to microseconds), researchers can observe the stability of the binding pose, identify potential dissociation events, and analyze conformational fluctuations within the complex. unpad.ac.idscienceopen.com

Characterize Dynamic Properties: Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) derived from MD trajectories provide quantitative measures of the peptide's structural stability and the flexibility of individual residues, respectively. scienceopen.com

Such computational modeling efforts are essential for a comprehensive understanding of this compound's behavior, complementing experimental studies and providing a basis for rational design of modified peptides with enhanced properties.

Factors Modulating Yqqpvlgpvr Activity and Production

Impact of Processing Conditions on YQQPVLGPVR Stability and Bioactivity

The stability and bioactivity of this compound are significantly influenced by the processing conditions applied to its precursor protein, beta-casein, and the subsequent peptide. Bioactive peptides, including this compound, are encrypted within the native protein structure and become active upon release through enzymatic proteolysis, which can occur during food processing such as cooking, fermentation, and ripening. mdpi.comnih.govnih.gov

Caseins, the parent proteins of this compound, possess inherent stability under various processing conditions, contributing to their high bioavailability and protection against oxidative damage. nih.gov The disordered structure of caseins enhances their susceptibility to enzymatic cleavage, facilitating the release of functional peptides like this compound. nih.gov

Table 1: Influence of Processing on Bioactive Peptide Release from Milk Proteins

| Processing Method | Impact on Peptide Release/Activity | Relevant Peptides (Examples) |

| Enzymatic Hydrolysis | Releases encrypted peptides from parent proteins, activating their bioactivity. mdpi.comnih.govnih.gov | This compound, other casein-derived peptides mdpi.comnih.gov |

| Fermentation (e.g., LAB) | Generates diverse bioactive peptides through microbial proteolytic systems. nih.govasm.org | This compound, other ACE-inhibitory peptides nih.govasm.org |

| Heat Treatment | Can influence digestibility and resistance of casein-derived peptides. researchgate.net | Casein-derived peptides researchgate.net |

Influence of In Vitro Matrix Composition on this compound Functional Performance

The functional performance of this compound in an in vitro setting is influenced by the composition of the surrounding matrix. The matrix refers to the non-peptide components present in the experimental system, which can include other proteins, lipids, carbohydrates, minerals, and various buffer components.

Caseins, the source of this compound, form micellar structures that are colloidal aggregates. These micelles are crucial as they improve the solubility of peptides and facilitate their slow, sustained release under physiological conditions. nih.gov This micellar structure contributes to prolonged peptide bioavailability, which is advantageous for studying their functional performance in vitro. nih.gov

The presence of other compounds within the matrix, such as protease inhibitors, can modulate the activity of enzymes responsible for this compound release, thereby indirectly affecting its functional performance by controlling its availability. researchgate.netmassey.ac.nz Conversely, certain matrix components might interact directly with this compound, potentially altering its conformation or accessibility to target receptors, thus impacting its ACE inhibitory or immunomodulatory activities. While specific detailed research findings on the precise in vitro matrix effects on this compound's functional performance are not extensively documented in the provided snippets, the general principles of peptide-matrix interactions, particularly concerning solubility and release kinetics, are relevant.

Table 2: Potential Matrix Components and Their Influence on Peptide Performance

| Matrix Component Type | Potential Influence on this compound |

| Other Proteins/Lipids | Can affect solubility, aggregation, or interaction with target molecules. nih.gov |

| Minerals (e.g., Calcium Phosphate) | Integral to casein micelle structure, influencing peptide release and stability. nih.gov |

| Protease Inhibitors | May reduce further degradation of this compound, maintaining its integrity. researchgate.netmassey.ac.nz |

| pH and Ionic Strength | Critical for peptide stability, solubility, and interaction with enzymes/receptors. monash.edu |

Role of Enzyme-Substrate Interactions in Modulating Proteolytic Release of this compound

The proteolytic release of this compound from bovine beta-casein is a highly specific process mediated by enzyme-substrate interactions. This compound (beta-casokinin-10) is specifically known to be released through hydrolysis with trypsin. mdpi.com

Enzymes are biological catalysts that accelerate chemical reactions by lowering the activation energy, and their interaction with substrates is highly specific. revisiondojo.com The process begins with the substrate (in this case, beta-casein) approaching the enzyme's active site. revisiondojo.com The active site is a specific region on the enzyme where the substrate binds, and its shape and chemical properties are crucial for this binding. revisiondojo.comlibretexts.org

The interaction between the enzyme and substrate is often described by the induced-fit model, where the enzyme's active site is flexible and undergoes a subtle conformational change upon substrate binding to better accommodate it. revisiondojo.comlibretexts.org This dynamic adjustment ensures optimal alignment of specific parts of the substrate with the enzyme's active site, facilitating the catalytic process. libretexts.org Weak interactions, such as hydrogen bonds and ionic interactions, are primarily responsible for holding the enzyme and substrate together in the enzyme-substrate complex. libretexts.orgquora.com

The proteolytic activity of enzymes, such as trypsin, on beta-casein leads to the cleavage of specific peptide bonds, resulting in the liberation of this compound. mdpi.comnih.gov Lactic acid bacteria (LAB) also possess proteolytic systems capable of hydrolyzing milk proteins, including beta-casein, to release bioactive peptides. For example, Lactobacillus helveticus can hydrolyze beta-casein through its proteinase, contributing to the decryption of various peptides. nih.gov Similarly, Lactobacillus animalis DPC6134 has been shown to hydrolyze sodium caseinate, releasing ACE-inhibitory peptides, including those with homology to this compound. asm.org

The efficiency of this compound release is therefore directly dependent on the specificity and activity of the proteolytic enzymes involved and the precise nature of their interactions with the beta-casein substrate.

Table 3: Key Enzymes and Their Role in this compound Release

| Enzyme Type | Specificity/Action | Impact on this compound Release |

| Trypsin | Cleaves specific peptide bonds in beta-casein. mdpi.com | Directly responsible for releasing this compound. mdpi.com |

| Lactic Acid Bacteria Proteases (e.g., from Lactobacillus helveticus, Lactobacillus animalis) | Hydrolyze milk proteins, including beta-casein. nih.govasm.org | Contribute to the proteolytic release of this compound during fermentation. nih.govasm.org |

Emerging Research Paradigms and Future Directions for Yqqpvlgpvr Studies

Integration of Multi-Omics Technologies for Comprehensive Bioactive Peptide Discovery

The identification of YQQPVLGPVR and other bioactive peptides in milk has already benefited significantly from peptidomics, a key multi-omics technology nih.govfrontiersin.orgnih.gov. Future studies could integrate peptidomics with other omics approaches, such as proteomics and metabolomics, to gain a more holistic understanding of the enzymatic processes involved in this compound release and its broader impact within complex biological matrices. This comprehensive approach could facilitate the discovery of novel synergistic peptides or precursor proteins, thereby enriching the understanding of milk's bioactive potential beyond individual compounds mdpi.comnih.gov.

Development of Novel Bioprocessing Strategies for Sustainable this compound Production

This compound is typically generated through the enzymatic hydrolysis of β-casein, often involving enzymes like trypsin or through microbial fermentation processes mdpi.comnih.govnih.govfrontiersin.orgasm.org. Advanced bioprocessing strategies are crucial for sustainable and efficient production. Research could focus on optimizing fermentation conditions using specific lactic acid bacteria strains, such as Limosilactobacillus fermentum, which have been shown to release this compound frontiersin.org. Furthermore, exploring novel enzymatic cocktails or immobilized enzyme systems could enhance yield, purity, and cost-effectiveness, moving towards industrial-scale production while minimizing environmental impact asm.orgresearchgate.net.

Comparative Studies of this compound Across Diverse Mammalian Milk Sources

While this compound has been identified in bovine milk and sheep milk, comparative studies across a wider range of mammalian milk sources (e.g., goat, camel, human) could reveal variations in its concentration, release mechanisms, and potential bioactivity profiles frontiersin.orgnih.gov. Such studies would involve detailed peptidomic analyses to quantify this compound levels and assess its structural integrity across different species. This comparative approach could highlight species-specific differences in milk protein processing and identify optimal sources for specific bioactive peptide applications mdpi.comnih.gov.

Exploring Synergistic Effects of this compound with Other Bioactive Compounds In Vitro

This compound is often found alongside numerous other bioactive peptides and compounds within milk hydrolysates mdpi.comnih.govasm.orgresearchgate.net. Future in vitro research should investigate the synergistic or additive effects of this compound when combined with other known bioactive milk components. For instance, assessing its combined ACE-inhibitory or immunomodulatory effects with other peptides or non-peptide bioactive molecules could reveal enhanced functional properties, potentially leading to more potent and multi-functional nutraceutical formulations mdpi.comasm.orgresearchgate.net.

Advanced In Vitro Cell Culture and Organoid Models for Deeper Mechanistic Elucidation

While in vitro studies have provided insights into this compound's activity, such as its ACE-inhibitory properties with an IC50 value of 300.00 µM, further research is needed to clarify the relationship between peptide activity and bioavailability mdpi.comresearchgate.netnih.gov. Advanced in vitro cell culture models, including co-culture systems mimicking gut epithelium and immune cells, or sophisticated organoid models, could provide a more physiologically relevant environment to study this compound's absorption, metabolism, and precise molecular mechanisms of action. These models could offer deeper mechanistic elucidation, bridging the gap between initial in vitro findings and potential in vivo effects mdpi.com.

Q & A

Basic Research Questions

Q. How do I formulate a research question for studying Yqqpvlgpvr’s biochemical properties?

- Methodological Answer : Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses . Ensure questions are focused, measurable, and address gaps in existing literature (e.g., "How does this compound interact with [specific enzyme] under varying pH conditions?"). Avoid overly broad questions by narrowing scope using parameters like concentration ranges or environmental variables .

Q. What experimental designs are suitable for initial characterization of this compound?

- Methodological Answer : Begin with controlled in vitro assays (e.g., spectrophotometry, chromatography) to isolate variables such as temperature, solvent polarity, and reaction kinetics. Use factorial designs to test interactions between variables. Document protocols using templates from peer-reviewed studies to ensure reproducibility . Example table:

| Parameter | Range Tested | Measurement Method | Outcome Metric |

|---|---|---|---|

| Temperature (°C) | 25–80 | HPLC | Purity (%) |

| pH | 3.0–9.0 | Spectrophotometry | Absorbance (λ=280 nm) |

Q. How can I ensure ethical compliance when collecting data on this compound’s toxicity?

- Methodological Answer : Adhere to GDPR and institutional IRB guidelines for handling sensitive data. Use anonymized datasets and obtain explicit consent for human subject research. For animal studies, follow the "3Rs" (Replacement, Reduction, Refinement) .

Advanced Research Questions

Q. How do I resolve contradictions in this compound’s reported pharmacological efficacy across studies?

- Methodological Answer : Conduct a systematic review with meta-analysis to quantify heterogeneity. Use tools like PRISMA to evaluate bias in existing literature. Replicate conflicting experiments under standardized conditions, controlling for variables like batch purity or assay sensitivity . Example approach:

Step 1: Identify 10+ studies reporting efficacy metrics.

Step 2: Extract data on dosage, sample size, and statistical methods.

Step 3: Perform subgroup analysis by study design (e.g., *in vivo* vs. *in silico*).

Step 4: Validate key findings via independent lab replication.

Q. What advanced statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer : Apply mixed-effects models to account for hierarchical data (e.g., repeated measures). Use Bayesian inference to handle small sample sizes or missing data. Validate models via bootstrapping or cross-validation .

Q. How can I optimize high-throughput screening workflows for this compound derivatives?

- Methodological Answer : Implement automation tools (e.g., robotic liquid handlers) and machine learning algorithms for feature selection. Use design-of-experiments (DoE) software to minimize trial runs. Example workflow:

| Stage | Tool/Technique | Output |

|---|---|---|

| Compound Library | Chemoinformatics | 500+ derivatives |

| Primary Screening | Microplate Reader | IC50 values |

| Secondary Assay | CRISPR-Cas9 Gene Editing | Target Validation |

Data Management & Reproducibility

Q. How should I structure a data management plan (DMP) for this compound research?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like Zenodo or Figshare for raw datasets. Include metadata on experimental conditions, instrument calibration, and software versions .

Q. What strategies mitigate bias in this compound’s in vivo behavioral studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.